molecular formula C11H11F3O2 B13549796 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol

Cat. No.: B13549796
M. Wt: 232.20 g/mol
InChI Key: XNAMVSGHQOYNEJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol is a fluorinated organic compound. The presence of trifluoromethyl and benzofuran moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 2-methyl-2,3-dihydrobenzofuran with trifluoroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone.

    Reduction: Formation of 2,2,2-trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar properties.

    2,2,2-Trifluoro-1-phenylethanol: Another fluorinated alcohol with a phenyl group instead of a benzofuran moiety.

Uniqueness

2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-ol is unique due to the presence of both trifluoromethyl and benzofuran groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C11H11F3O2/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-3,5-6,10,15H,4H2,1H3

InChI Key

XNAMVSGHQOYNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C(F)(F)F)O

Origin of Product

United States

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